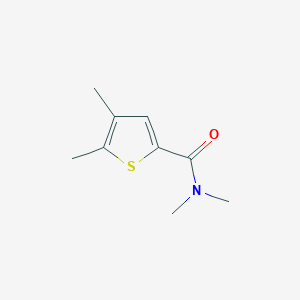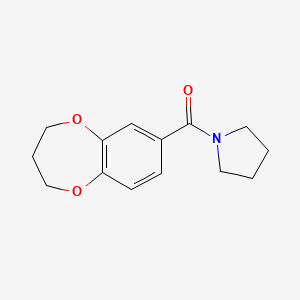
N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide, also known as MPBC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPBC belongs to the class of benzofuran-based compounds and is known to exhibit various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
作用機序
The exact mechanism of action of N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide is not fully understood. However, studies have suggested that this compound exerts its biological effects by modulating various signaling pathways. For instance, this compound has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. This compound has also been reported to activate the AMPK pathway, which plays a crucial role in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation. This compound has also been shown to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of pro-inflammatory mediators. Moreover, this compound has been reported to increase the levels of antioxidants such as glutathione, which protect cells from oxidative damage.
実験室実験の利点と制限
N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has also been shown to exhibit low toxicity, making it a suitable candidate for in vitro and in vivo studies. However, the limitations of this compound include its poor solubility in water, which can affect its bioavailability and limit its use in certain experiments.
将来の方向性
The potential therapeutic applications of N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide make it an exciting area of research. Future studies could focus on the development of novel this compound derivatives with improved solubility and bioavailability. Moreover, the mechanism of action of this compound could be further elucidated to identify new targets for drug development. Additionally, the efficacy of this compound could be evaluated in various animal models of inflammation, cancer, and neurodegenerative diseases. These studies could pave the way for the development of new therapeutic agents based on this compound.
Conclusion:
In conclusion, this compound is a promising compound with various potential therapeutic applications. The synthesis method of this compound is well-established, and its biological activities have been extensively studied. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. Its mechanism of action involves the modulation of various signaling pathways. This compound has several advantages for lab experiments, but its poor solubility in water is a limitation. Future studies could focus on the development of novel this compound derivatives and the evaluation of its efficacy in various animal models.
合成法
The synthesis of N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide involves the reaction of 3-methyl-2-pyridinecarboxylic acid with benzofuran-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white solid, which can be purified through recrystallization. The synthesis method of this compound is well-established and has been reported in various scientific journals.
科学的研究の応用
N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been reported to exhibit anti-cancer effects by inducing apoptosis in cancer cells. Moreover, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. These properties of this compound make it a promising candidate for the development of novel therapeutic agents.
特性
IUPAC Name |
N-(3-methylpyridin-2-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-10-5-4-8-16-14(10)17-15(18)13-9-11-6-2-3-7-12(11)19-13/h2-9H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKBGNLBCGRSSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
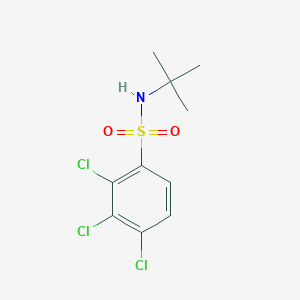
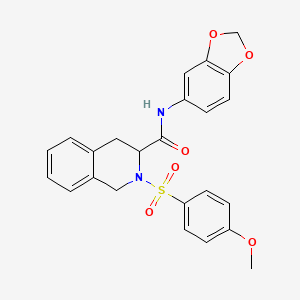
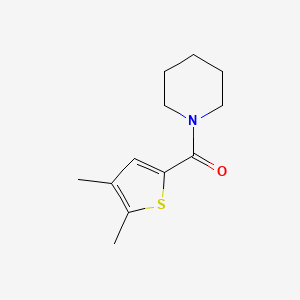
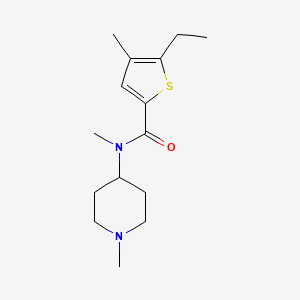
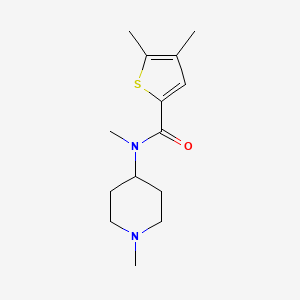
![2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide](/img/structure/B7500261.png)
![N-ethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7500272.png)


![4-(4-chlorophenyl)-3-[(2-phenoxyethyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole](/img/structure/B7500315.png)

![N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7500331.png)
